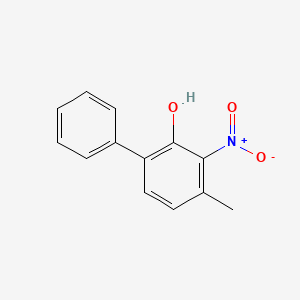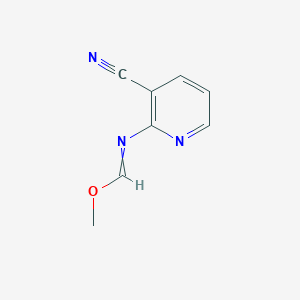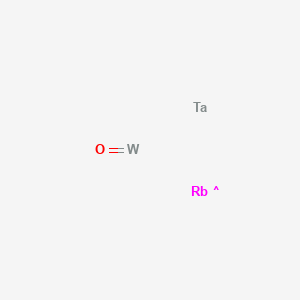![molecular formula C17H28O2 B14300471 1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol CAS No. 112012-02-9](/img/structure/B14300471.png)
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phenoxy group attached to a propanol backbone, with a bulky 2,4,4-trimethylpentan-2-yl substituent. This compound finds applications in various fields, including chemistry, biology, and industry, due to its versatile chemical behavior.
Méthodes De Préparation
The synthesis of 1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol typically involves the reaction of 2-(2,4,4-trimethylpentan-2-yl)phenol with an appropriate propanol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters under acidic or basic conditions
Applications De Recherche Scientifique
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound has been investigated for its potential as a biochemical reagent and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its effects on cellular pathways.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature
Mécanisme D'action
The mechanism of action of 1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial malate dehydrogenase 2 (MDH2), thereby affecting mitochondrial respiration and cellular metabolism. The compound’s bulky substituent and phenoxy group play crucial roles in its binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol can be compared with other similar compounds, such as:
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol: This compound shares a similar phenoxy group but differs in the length of the alkyl chain.
Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine: This compound contains two phenyl groups with the same bulky substituent, offering different chemical properties and applications.
Polyoxyethylene octylphenol ether: Known for its surfactant properties, this compound has a similar phenoxy group but with polyoxyethylene chains
Propriétés
Numéro CAS |
112012-02-9 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-7-15(18)19-14-11-9-8-10-13(14)17(5,6)12-16(2,3)4/h8-11,15,18H,7,12H2,1-6H3 |
Clé InChI |
RYPQNIXRCHBPFC-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OC1=CC=CC=C1C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
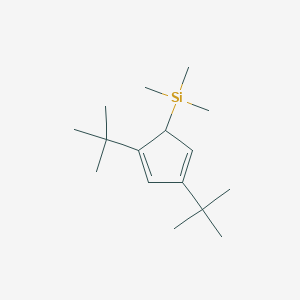
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
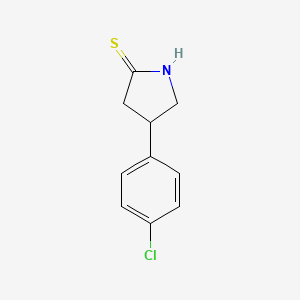
![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
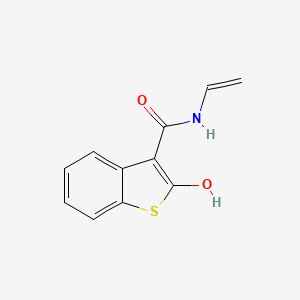
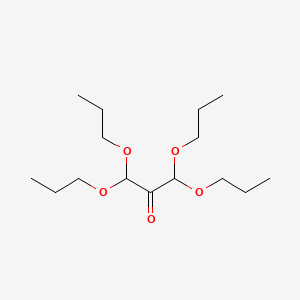
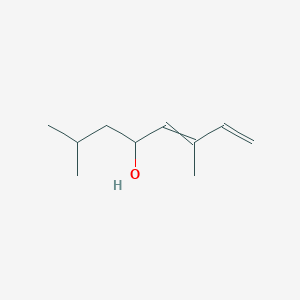
![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
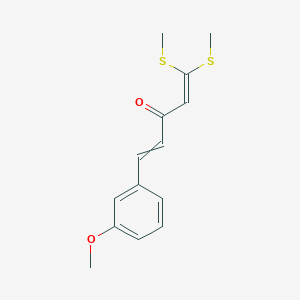
![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)
